4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride

Description

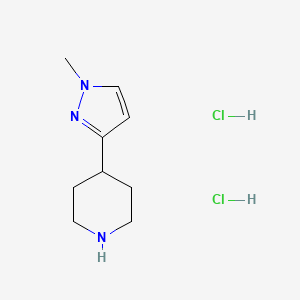

4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride (CAS: 1956356-29-8) is a piperidine derivative functionalized with a methyl-substituted pyrazole ring at the 4-position. Its molecular formula is C₉H₁₇Cl₂N₃, with a molecular weight of 238.16 g/mol . The compound is structurally characterized by:

- A six-membered piperidine ring.

- A 1-methyl-1H-pyrazole substituent at the 4-position of the piperidine.

- Two hydrochloride counterions, enhancing aqueous solubility and stability.

This compound is widely used in pharmaceutical research, particularly in kinase inhibitor development, due to the pyrazole ring's ability to participate in hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

4-(1-methylpyrazol-3-yl)piperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.2ClH/c1-12-7-4-9(11-12)8-2-5-10-6-3-8;;/h4,7-8,10H,2-3,5-6H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQKPFPSBHGXHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Protection-Deprotection Strategies

Experimental Procedures and Optimization

Stepwise Synthesis from 4-Piperidone Hydrochloride

Protection of 4-Piperidone :

- Reactants : 4-Piperidone hydrochloride (1 eq), di-tert-butyl dicarbonate (1.2 eq), sodium bicarbonate (2 eq).

- Conditions : 50% aqueous acetone, room temperature, 24 hours.

- Yield : 91–93%.

Reductive Amination :

- Reactants : N-Boc-4-piperidone (1 eq), sodium borohydride (2 eq), titanium tetraisopropolate (1.5 eq).

- Conditions : Ethanol-ammonia (2N), <30°C, 4 hours.

- Yield : 81–82%.

Pyrazole Coupling :

- Reactants : 4-Amino-1-Boc-piperidine (1 eq), 1-methyl-1H-pyrazol-3-yl bromide (1.1 eq).

- Conditions : DMF, K2CO3, 80°C, 12 hours.

- Deprotection : HCl/dioxane (4M), 0°C, 2 hours.

Critical Parameters for Yield Improvement

- Solvent Selection : Aqueous acetone (5–20 mL/g) maximizes Boc protection efficiency.

- Temperature Control : Maintaining <30°C during sodium borohydride addition prevents over-reduction.

- Acid Stoichiometry : Using 2.2 equivalents of HCl ensures complete dihydrochloride formation without excess free acid.

Analytical Characterization

Spectroscopic Validation

- 1H NMR (400 MHz, D2O): δ 7.52 (s, 1H, pyrazole-H), 4.05 (br s, 2H, piperidine-H), 3.89 (s, 3H, N-CH3), 3.12–3.05 (m, 2H), 2.95–2.85 (m, 2H), 2.20–2.10 (m, 1H), 1.90–1.70 (m, 4H).

- 13C NMR : δ 145.2 (pyrazole-C3), 129.8 (pyrazole-C4), 58.1 (N-CH3), 52.4 (piperidine-C2/C6), 44.9 (piperidine-C4), 28.5 (piperidine-C3/C5).

Purity and Stability

- HPLC : 95% purity (UV detection at 254 nm), tR = 6.8 min.

- XRPD : Distinct crystalline peaks at 2θ = 10.4°, 15.8°, 20.2°, confirming dihydrochloride salt form.

- Stability : Stable at 2–8°C for >24 months; hygroscopic above 60% relative humidity.

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Complexity |

|---|---|---|---|

| Reductive Amination | 82% | 95% | Moderate |

| Curtius Rearrangement | 79% | 93% | High |

| Commercial Synthesis | N/A | 95% | Low |

The reductive amination route balances yield and operational simplicity, making it preferable for industrial-scale production. In contrast, the Curtius rearrangement, while efficient, requires specialized handling of nitrine reagents.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimalarial activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as soluble epoxide hydrolase, by binding to their active sites. This inhibition can lead to various biological effects, including anti-inflammatory and antihypertensive activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

4-(1H-Pyrazol-3-yl)piperidine Dihydrochloride (CAS: 690262-00-1)

- Molecular Formula : C₈H₁₅Cl₂N₃ (calc. molecular weight: 223.9 g/mol).

- Key Difference : Lacks the methyl group on the pyrazole nitrogen.

- The dihydrochloride salt form ensures solubility comparable to the methylated derivative .

4-(4-Methyl-1H-pyrazol-3-yl)piperidine Hydrochloride (CAS: 2702587-75-3)

- Molecular Formula : C₉H₁₆ClN₃ (molecular weight: 201.7 g/mol).

- Key Difference : Methyl group at the pyrazole 4-position instead of 1-position; only one hydrochloride counterion.

- Impact: The altered methyl position may affect binding specificity in biological targets.

Heterocycle Replacement

3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine Dihydrochloride (CAS: EN300-127037)

- Molecular Formula : C₈H₁₆Cl₂N₄ (molecular weight: 239.15 g/mol).

- Key Difference : Triazole ring replaces pyrazole.

- However, increased polarity may reduce membrane permeability .

4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine Hydrochloride (CAS: EN300-138724)

Salt Form Variations

| Compound | Salt Form | Molecular Weight (g/mol) | Solubility (Predicted) |

|---|---|---|---|

| 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride | Dihydrochloride | 238.16 | High |

| 4-(4-Methyl-1H-pyrazol-3-yl)piperidine hydrochloride | Hydrochloride | 201.7 | Moderate |

| (S,R,S)-AHPC-C2-NH₂ dihydrochloride | Dihydrochloride | 239.15 | High |

Note: Dihydrochloride salts generally exhibit superior solubility in polar solvents compared to mono-hydrochloride forms, making them preferable for drug formulation .

Structural and Physicochemical Data

| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Purity (%) |

|---|---|---|---|---|

| 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride | 1956356-29-8 | C₉H₁₇Cl₂N₃ | Not reported | ≥95% |

| 3-Amino-4-(2',5'-dimethoxybenzyloxyimino)piperidine dihydrochloride | - | C₁₈H₂₄Cl₂N₂O₃ | 189–192 | >97% |

| 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride | 690262-00-1 | C₈H₁₅Cl₂N₃ | Not reported | 95% |

Note: The dimethoxybenzyloxyimino derivative (from ) has a higher molecular weight and reported melting point due to aromatic stacking interactions .

Biological Activity

4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of central nervous system (CNS) disorders. Its unique structure, characterized by a piperidine ring substituted with a 1-methyl-1H-pyrazole moiety, suggests various pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₉H₁₇Cl₂N₃

- Molecular Weight : Approximately 238.16 g/mol

- Solubility : The dihydrochloride form enhances water solubility, making it suitable for biological applications.

The biological activity of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride is primarily attributed to its interaction with neurotransmitter systems and enzymes:

- Neurotransmitter Transporters : Research indicates that this compound may act as an inhibitor of specific neurotransmitter transporters, which could be beneficial in treating depression and anxiety disorders.

- Enzyme Inhibition : Similar compounds have been reported to inhibit soluble epoxide hydrolase (sEH), potentially leading to increased levels of epoxyeicosatrienoic acids (EETs) that can reduce blood pressure and inflammation.

Biological Activities

The following table summarizes the key biological activities associated with 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride:

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazole derivatives, including 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride:

- CNS Disorders : In vivo studies suggest that compounds similar to 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride show promise in treating CNS disorders by modulating neurotransmitter levels. For instance, compounds targeting serotonin and norepinephrine transporters have demonstrated antidepressant effects in animal models .

- Antimicrobial Activity : A study evaluating various pyrazole derivatives found significant antimicrobial activity against strains like Staphylococcus aureus and E. coli. The minimum inhibitory concentrations (MICs) for some derivatives were notably low, indicating strong potential for therapeutic applications .

- Anti-inflammatory Studies : Inflammation models demonstrated that pyrazole derivatives could effectively reduce edema in animal models. The anti-inflammatory activity was linked to the inhibition of cyclooxygenase enzymes involved in prostaglandin synthesis .

Q & A

Q. How can synergistic effects with co-administered drugs be rigorously tested?

- Methodological Answer : Use Chou-Talalay combination index (CI) analysis in cell-based assays. Fixed-ratio designs (e.g., 1:1 to 4:1 molar ratios) and isobolograms quantify synergism (CI < 1) or antagonism (CI > 1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.